
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a 2-chlorobenzoyl group and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions with 2-chlorobenzoyl chloride . For instance, 2-chlorobenzoyl chloride reacts with aromatic amines and ammonium thiocyanate to form N-aryl-N′ (2-chlorobenzoyl) thioureas .Molecular Structure Analysis
The molecular structure of “this compound” would likely be influenced by the aromatic pyrrole ring and the 2-chlorobenzoyl group. A study on 2-chlorobenzoyl chloride and similar compounds found that these molecules each exist in the gas phase as two stable non-planar conformers .作用机制
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide inhibits the activity of the EGFR tyrosine kinase, which is involved in cell proliferation and survival signaling pathways. By inhibiting this activity, this compound can slow down or stop the growth of cancer cells. It also has anti-inflammatory properties that make it a potential treatment for autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. This compound has a relatively short half-life and is rapidly eliminated from the body, which may limit its effectiveness in some applications.
实验室实验的优点和局限性
One advantage of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is its specificity for the EGFR tyrosine kinase, which reduces the risk of off-target effects. It also has good solubility in water, which makes it easy to administer in laboratory experiments. However, its short half-life and rapid elimination from the body may limit its effectiveness in some in vivo experiments.
未来方向
There are several future directions for 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide research. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential in treating other diseases such as non-small cell lung cancer and glioblastoma. Additionally, further research is needed to optimize the synthesis method to improve yield and purity.
合成方法
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is synthesized through a multi-step process starting with the condensation of 2-chlorobenzoyl chloride and pyrrole-2-carboxylic acid in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to improve yield and purity.
科学研究应用
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential as an anticancer drug. It has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents. This compound has also been investigated for its potential in treating other diseases such as rheumatoid arthritis and psoriasis.
安全和危害
属性
IUPAC Name |
4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJIADKXPXTFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)


![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)
![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)





